Higher Computed Density Reflects Altered Intermolecular Packing Relative to Parent Dibenzo[b,def]chrysene
The target compound's computed density (1.334 g/cm³) is approximately 2.6% higher than the predicted density of the parent hydrocarbon dibenzo[b,def]chrysene (1.3 ± 0.1 g/cm³). While both values are calculated, the increment is consistent with the increased mass and polarity introduced by the aldehyde and methyl substituents. This density shift can influence chromatographic retention, solvent partitioning, and solid-state packing in materials applications [1].
| Evidence Dimension | Computed density |
|---|---|
| Target Compound Data | 1.334 g/cm³ |
| Comparator Or Baseline | Dibenzo[b,def]chrysene (CAS 189-64-0): 1.3 ± 0.1 g/cm³ |
| Quantified Difference | +0.034 g/cm³ (+2.6%) |
| Conditions | Calculated values from standard algorithmic predication (Chemsrc/PubChem) |
Why This Matters
Density differences impact crystallization behavior and solubility in organic matrices, affecting formulation consistency in analytical standard preparation.
- [1] PubChem. Dibenzo(b,def)chrysene. CID 44349. https://pubchem.ncbi.nlm.nih.gov/compound/44349 (accessed 2026-05-02). View Source
